CMI977

Description

Properties

IUPAC Name |

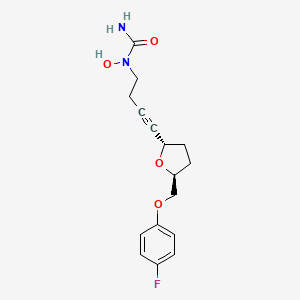

1-[4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-ynyl]-1-hydroxyurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c17-12-4-6-13(7-5-12)22-11-15-9-8-14(23-15)3-1-2-10-19(21)16(18)20/h4-7,14-15,21H,2,8-11H2,(H2,18,20)/t14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANONWCPCKIWEC-CABCVRRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COC2=CC=C(C=C2)F)C#CCCN(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@@H]1COC2=CC=C(C=C2)F)C#CCCN(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175212-04-1 | |

| Record name | MLN-977 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175212041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLN-977 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MLN-977 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNR0T3Q498 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of CMI-977

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMI-977, also known as LDP-977 or MLN-977, is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthesis of leukotrienes. Developed as a potential therapeutic agent for asthma and other inflammatory diseases, CMI-977's mechanism of action centers on the direct suppression of leukotriene production, thereby mitigating the inflammatory cascade that contributes to the pathophysiology of these conditions. This guide provides a comprehensive overview of the core mechanism of action of CMI-977, including its biochemical target, downstream effects, and the experimental methodologies used to characterize its activity.

Introduction

Leukotrienes are a family of pro-inflammatory lipid mediators derived from arachidonic acid. The 5-lipoxygenase (5-LO) pathway is responsible for their synthesis and plays a pivotal role in the inflammatory response, particularly in allergic diseases such as asthma. Key products of this pathway, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent mediators of bronchoconstriction, mucus secretion, and immune cell recruitment.

CMI-977 emerged as a promising therapeutic candidate due to its targeted inhibition of 5-LO. As an N-hydroxyurea derivative, its chemical structure was optimized for potent and sustained activity. Although the clinical development of CMI-977 was discontinued, its profile as a selective 5-LO inhibitor provides a valuable case study for researchers in the field of inflammation and drug development.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

The primary mechanism of action of CMI-977 is the direct inhibition of the 5-lipoxygenase enzyme. 5-LO is the initial and rate-limiting enzyme in the leukotriene biosynthetic pathway. It catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to LTA4, the precursor for all other leukotrienes.

By binding to and inhibiting 5-LO, CMI-977 effectively blocks the entire downstream cascade of leukotriene synthesis. This leads to a significant reduction in the levels of both LTB4 and the cysteinyl leukotrienes.

Biochemical Potency

Table 1: Comparative Potency of 5-Lipoxygenase Inhibitors

| Compound | Target | Assay System | Relative Potency |

| CMI-977 | 5-Lipoxygenase | Human Whole Blood | 5-10x more potent than Zileuton |

| Zileuton | 5-Lipoxygenase | Various | Reference |

Signaling Pathway

The inhibitory action of CMI-977 on 5-lipoxygenase interrupts a critical inflammatory signaling pathway. The following diagram illustrates the 5-lipoxygenase pathway and the point of intervention by CMI-977.

Experimental Protocols

The primary assay used to characterize the activity of CMI-977 is the inhibition of leukotriene B4 (LTB4) production in calcium ionophore-stimulated human whole blood. This ex vivo assay provides a physiologically relevant system to assess the potency of 5-LO inhibitors.

Inhibition of LTB4 Production in Calcium Ionophore-Stimulated Human Whole Blood

Objective: To determine the in vitro potency of CMI-977 in inhibiting 5-lipoxygenase activity in a human whole blood matrix.

Materials:

-

Freshly drawn human venous blood collected in heparinized tubes.

-

Calcium Ionophore A23187 (e.g., from Streptomyces chartreusensis).

-

CMI-977 (or other test compounds) dissolved in a suitable vehicle (e.g., DMSO).

-

Phosphate Buffered Saline (PBS).

-

Methanol (for quenching the reaction).

-

Internal standard for LTB4 quantification (e.g., deuterated LTB4).

-

Solid-phase extraction (SPE) columns.

-

Enzyme immunoassay (EIA) or LC-MS/MS system for LTB4 quantification.

Procedure:

-

Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing heparin as an anticoagulant.

-

Compound Incubation: Aliquot the whole blood into microcentrifuge tubes. Add varying concentrations of CMI-977 (or vehicle control) to the blood and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding a solution of Calcium Ionophore A23187 to a final concentration of 10-50 µM. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Reaction Quenching: Stop the reaction by adding ice-cold methanol.

-

Sample Preparation:

-

Vortex the samples and centrifuge to pellet cellular debris.

-

Collect the supernatant.

-

Perform solid-phase extraction (SPE) to purify and concentrate the leukotrienes.

-

-

LTB4 Quantification: Analyze the purified samples using a validated LTB4 enzyme immunoassay (EIA) kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percent inhibition of LTB4 production for each concentration of CMI-977 relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Preclinical and Clinical Data Summary

Due to the discontinuation of its clinical development, publicly available data from preclinical and clinical studies on CMI-977 is limited. The primary focus of its development was for the treatment of asthma.

Table 2: Summary of Preclinical and Clinical Investigations of CMI-977

| Study Type | Model/Population | Key Findings |

| Preclinical | In vitro human whole blood | Potent inhibition of LTB4 synthesis |

| Preclinical | Animal models of asthma | Data not publicly available |

| Clinical | Asthma patients | Investigated, but development discontinued |

Conclusion

CMI-977 is a potent inhibitor of 5-lipoxygenase, the key enzyme in the biosynthesis of pro-inflammatory leukotrienes. Its mechanism of action involves the direct suppression of LTB4 and cysteinyl leukotriene production. The primary method for evaluating its activity is the inhibition of LTB4 synthesis in calcium ionophore-stimulated human whole blood. While its clinical development was halted, the study of CMI-977 has contributed to the understanding of the role of the 5-lipoxygenase pathway in inflammatory diseases and continues to be a relevant case study for the development of targeted anti-inflammatory therapies. Further research into the specific binding interactions and the reasons for its discontinuation could provide valuable insights for future drug discovery efforts in this area.

CMI-977: A Technical Overview of a Potent 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMI-977, also known as LDP-977 and MLN-977, is a potent, orally active inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. CMI-977 demonstrated significant promise in preclinical studies, exhibiting greater potency than the established 5-LO inhibitor, zileuton. This technical guide provides a comprehensive overview of CMI-977, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the signaling pathway it targets. Despite its promising preclinical profile, the development of CMI-977 was discontinued due to safety concerns, specifically elevated liver enzymes, a challenge encountered with other 5-LO inhibitors. This document serves as a detailed resource for researchers in the field of inflammation and drug development.

Introduction

The 5-lipoxygenase (5-LO) pathway plays a crucial role in the inflammatory response through the production of leukotrienes from arachidonic acid.[1][2] Leukotrienes, particularly the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) and leukotriene B₄ (LTB₄), are potent mediators of inflammation, contributing to bronchoconstriction, increased vascular permeability, and the recruitment of inflammatory cells.[2] Consequently, the inhibition of 5-LO has been a key therapeutic target for the treatment of inflammatory conditions such as asthma.[3]

CMI-977 emerged as a promising second-generation 5-LO inhibitor with high potency.[3] It is a single enantiomer with an all-trans (2S,5S) configuration, which was identified as the most biologically active isomer.[4] Preclinical studies indicated that CMI-977 was 5 to 10 times more potent than zileuton, the first orally active 5-LO inhibitor approved for the treatment of asthma.[4] This guide will delve into the technical details of CMI-977, providing a valuable resource for understanding its pharmacological profile and the methodologies used for its evaluation.

Mechanism of Action

CMI-977 exerts its therapeutic effect by directly inhibiting the 5-lipoxygenase enzyme. 5-LO catalyzes the first two steps in the conversion of arachidonic acid to leukotrienes. By inhibiting this enzyme, CMI-977 effectively blocks the production of all downstream leukotrienes, thereby mitigating their pro-inflammatory effects. The N-hydroxyurea moiety present in the structure of CMI-977 is understood to be crucial for its inhibitory activity, likely through chelation of the non-heme iron atom within the active site of the 5-LO enzyme, a mechanism common to many 5-LO inhibitors.

The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of intervention by CMI-977.

Figure 1: 5-Lipoxygenase Signaling Pathway and CMI-977's Point of Inhibition.

Quantitative Efficacy Data

| Compound | Potency Comparison | Reference |

| CMI-977 | 5-10 times more potent than Zileuton | [4] |

| Zileuton | Reference 5-LO Inhibitor | [4] |

Table 1: Comparative Potency of CMI-977

Experimental Protocols

The primary assay used to characterize the inhibitory activity of CMI-977 was the inhibition of leukotriene B₄ (LTB₄) production in calcium ionophore-stimulated human whole blood.[4] The following is a detailed, representative protocol for such an assay, based on established methodologies.

Inhibition of LTB₄ Production in Calcium Ionophore-Stimulated Human Whole Blood

Objective: To determine the in vitro potency of CMI-977 in inhibiting 5-lipoxygenase activity by measuring the production of its downstream product, LTB₄, in a physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood collected in heparinized tubes.

-

CMI-977 stock solution (e.g., in DMSO).

-

Calcium Ionophore A23187 (from Streptomyces chartreusensis).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Methanol (for reaction termination).

-

LTB₄ ELISA kit or LC-MS/MS system for quantification.

-

Zileuton (as a reference compound).

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of CMI-977 and Zileuton in DMSO or another appropriate solvent. The final solvent concentration in the assay should be kept constant and low (e.g., <0.5%) to avoid affecting cellular activity.

-

Prepare a stock solution of Calcium Ionophore A23187 in a suitable solvent (e.g., DMSO).

-

-

Assay Protocol:

-

Dispense aliquots of heparinized human whole blood into microcentrifuge tubes.

-

Add the test compounds (CMI-977 or Zileuton at various concentrations) or vehicle control to the blood samples.

-

Pre-incubate the samples for a specified time (e.g., 15-30 minutes) at 37°C to allow for compound distribution and target engagement.

-

Initiate leukotriene synthesis by adding a pre-determined optimal concentration of Calcium Ionophore A23187 to each tube.

-

Incubate the samples for a defined period (e.g., 10-30 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold methanol.

-

Centrifuge the samples to pellet cellular debris.

-

Collect the supernatant for LTB₄ analysis.

-

-

Quantification of LTB₄:

-

Analyze the LTB₄ concentration in the supernatant using a validated LTB₄ ELISA kit or by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB₄ production for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

The following diagram outlines the workflow for this experimental protocol.

Figure 2: Experimental workflow for the LTB₄ inhibition assay.

Development Status and Conclusion

CMI-977, also developed under the designations LDP-977 and MLN-977, was investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[3] Despite its high potency as a 5-LO inhibitor, the clinical development of CMI-977 was halted. The primary reason for discontinuation was the observation of elevated liver enzymes in clinical trial participants, a safety concern that has been associated with other 5-lipoxygenase inhibitors.[3]

References

- 1. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pre-clinical pharmacology of ICI D2138, a potent orally-active non-redox inhibitor of 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Stereospecificity of CMI-977: A Technical Guide to the Biological Activity of its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMI-977, also known as LDP-977 or MLN-977, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma. The therapeutic potential of CMI-977 lies in its ability to suppress the production of these inflammatory molecules.[1] CMI-977 is a complex molecule possessing two chiral centers, giving rise to four possible stereoisomers. It is well-established that the biological activity of chiral drugs can be highly dependent on their stereochemistry. This technical guide provides an in-depth analysis of the biological activity of CMI-977 isomers, focusing on their differential inhibitory effects on the 5-lipoxygenase pathway.

The Critical Role of Stereochemistry in CMI-977's Bioactivity

CMI-977 has a tetrahydrofuran ring with substitutions at the 2 and 5 positions, leading to the possibility of both cis and trans diastereomers, each of which can exist as a pair of enantiomers. Extensive research has demonstrated that the biological activity of CMI-977 is highly stereospecific. The most potent isomer has been identified as the (2S,5S)-trans enantiomer.[2] This particular isomer was selected for further development due to its superior inhibitory activity compared to the other three stereoisomers ((2R,5R)-trans, (2S,5R)-cis, and (2R,5S)-cis).[2]

Quantitative Analysis of CMI-977 Isomer Activity

As stated, a comprehensive table with specific IC50 values for all four isomers is not available in the reviewed literature. The primary accessible research indicates that the (2S,5S)-trans isomer was the most active, leading to its selection for further development.

| Isomer Configuration | Relative Potency | IC50 (Leukotriene B4 Inhibition) |

| (2S,5S)-trans | Most Potent | Data not explicitly stated for all isomers, but this isomer was identified as having the best inhibitory activity.[2] |

| (2R,5R)-trans | Less Potent | Not specified in available literature. |

| (2S,5R)-cis | Less Potent | Not specified in available literature. |

| (2R,5S)-cis | Less Potent | Not specified in available literature. |

The 5-Lipoxygenase Signaling Pathway and Point of Inhibition

CMI-977 exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, which is a key player in the arachidonic acid cascade. This pathway leads to the production of leukotrienes, which are potent mediators of inflammation.

Experimental Protocol: Inhibition of Leukotriene B4 Production in Calcium Ionophore-Stimulated Human Whole Blood

The primary assay used to determine the differential activity of CMI-977 isomers is the inhibition of leukotriene B4 (LTB4) production in human whole blood stimulated with a calcium ionophore, such as A23187.[2] This ex vivo assay provides a physiologically relevant environment for assessing the potency of 5-LOX inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of CMI-977 isomers on LTB4 production in stimulated human whole blood.

Materials:

-

Freshly drawn human venous blood collected in heparin-containing tubes.

-

CMI-977 isomers (dissolved in a suitable solvent, e.g., DMSO).

-

Calcium Ionophore A23187 (stock solution in DMSO).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Methanol (for quenching the reaction).

-

Internal standard (e.g., Prostaglandin B2).

-

Solid-phase extraction (SPE) columns.

-

Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit for LTB4 quantification, or LC-MS/MS system.

-

Centrifuge.

-

Incubator or water bath at 37°C.

Procedure:

-

Blood Collection: Collect fresh human blood into heparinized tubes.

-

Pre-incubation with Inhibitor: Aliquot whole blood into microcentrifuge tubes. Add varying concentrations of the CMI-977 isomers or vehicle control (DMSO) to the blood samples. Gently mix and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding the calcium ionophore A23187 to a final concentration of 10-50 µM.

-

Incubation: Incubate the samples for a defined period (e.g., 10-30 minutes) at 37°C with gentle agitation.

-

Reaction Termination: Stop the reaction by adding ice-cold methanol.

-

Sample Preparation:

-

Centrifuge the samples to pellet cellular debris.

-

Collect the supernatant.

-

Add an internal standard to the supernatant for quantification normalization.

-

Perform solid-phase extraction (SPE) to purify and concentrate the leukotrienes.

-

Elute the LTB4 from the SPE column and evaporate the solvent.

-

-

Quantification of LTB4:

-

Reconstitute the dried extract in the appropriate assay buffer.

-

Quantify the amount of LTB4 using a validated method such as EIA, RIA, or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 production for each concentration of the CMI-977 isomer compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The biological activity of CMI-977 is intrinsically linked to its stereochemistry, with the (2S,5S)-trans isomer demonstrating the most potent inhibition of 5-lipoxygenase. This stereospecificity underscores the importance of chiral considerations in drug design and development. The experimental protocol outlined provides a robust framework for the evaluation of 5-LOX inhibitors in a physiologically relevant context. Further research to elucidate the precise IC50 values of all four isomers would provide a more complete quantitative picture of the structure-activity relationship for this promising class of anti-inflammatory agents.

References

CMI-977: A Potent Inhibitor of 5-Lipoxygenase

An In-depth Technical Guide on its Interaction with the Core Target Protein

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMI-977, also known as LDP-977, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, most notably asthma. This technical guide provides a comprehensive overview of the interaction between CMI-977 and its target protein, 5-LOX. It includes a summary of its inhibitory potency, a detailed hypothetical experimental protocol for assessing its activity, and a visualization of the leukotriene biosynthesis pathway that it modulates.

Target Protein Interaction and Quantitative Data

The primary molecular target of CMI-977 is 5-lipoxygenase (5-LOX)[][2]. By inhibiting this enzyme, CMI-977 effectively blocks the production of leukotrienes, which are key mediators of the inflammatory response[3]. CMI-977 has been reported to be a potent inhibitor of 5-LOX, demonstrating significantly higher potency than other known inhibitors such as Zileuton[3].

| Compound | Target Protein | Inhibitory Potency | Reference |

| CMI-977 | 5-Lipoxygenase (5-LOX) | 5-10 times more potent than Zileuton | [3] |

| Zileuton | 5-Lipoxygenase (5-LOX) | IC50: ~1 µM (in human whole blood) |

Table 1: Comparative Potency of 5-Lipoxygenase Inhibitors

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

The following is a detailed protocol for a fluorometric-based in vitro assay to determine the inhibitory activity of CMI-977 on 5-lipoxygenase. This protocol is based on commercially available 5-lipoxygenase inhibitor screening kits and established methodologies[4].

2.1. Materials and Reagents

-

Human recombinant 5-lipoxygenase (5-LOX) enzyme

-

5-LOX Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM CaCl2 and 1 mM ATP)

-

Arachidonic Acid (Substrate)

-

Fluorescent Probe (e.g., a probe that fluoresces upon oxidation by lipoxygenase products)

-

CMI-977 (Test Compound)

-

Zileuton (Positive Control)

-

DMSO (Solvent)

-

96-well black microplate

-

Fluorometric microplate reader

2.2. Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of CMI-977 in DMSO. Serially dilute the stock solution with 5-LOX Assay Buffer to obtain a range of test concentrations.

-

Prepare a stock solution of Zileuton in DMSO for use as a positive control.

-

Prepare a working solution of human recombinant 5-LOX enzyme in 5-LOX Assay Buffer.

-

Prepare a working solution of Arachidonic Acid in a suitable solvent (e.g., ethanol) and then dilute in 5-LOX Assay Buffer.

-

Prepare a working solution of the fluorescent probe in 5-LOX Assay Buffer.

-

-

Assay Reaction:

-

To the wells of a 96-well black microplate, add the following in order:

-

50 µL of 5-LOX Assay Buffer (for blank wells).

-

50 µL of the various dilutions of CMI-977 or Zileuton. For the vehicle control wells, add the same volume of assay buffer with DMSO.

-

25 µL of the 5-LOX enzyme working solution.

-

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Following incubation, add 25 µL of the fluorescent probe working solution to all wells.

-

Initiate the reaction by adding 25 µL of the Arachidonic Acid working solution to all wells except the blank.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorometric plate reader.

-

Measure the fluorescence intensity at an appropriate excitation and emission wavelength pair for the chosen fluorescent probe.

-

Take kinetic readings every minute for a total of 15-20 minutes.

-

2.3. Data Analysis

-

Subtract the fluorescence reading of the blank from all other readings.

-

Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of CMI-977, Zileuton, and the vehicle control.

-

Calculate the percentage of inhibition for each concentration of CMI-977 using the following formula: % Inhibition = [(Rate_vehicle - Rate_inhibitor) / Rate_vehicle] * 100

-

Plot the percentage of inhibition against the logarithm of the CMI-977 concentration.

-

Determine the IC50 value of CMI-977 by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

CMI-977 exerts its therapeutic effect by inhibiting the 5-lipoxygenase pathway, which is a critical branch of the arachidonic acid cascade leading to the production of leukotrienes.

Caption: The Leukotriene Biosynthesis Pathway and the inhibitory action of CMI-977 on 5-Lipoxygenase.

Caption: A generalized workflow for determining the in vitro inhibitory activity of CMI-977.

Conclusion

CMI-977 is a highly potent inhibitor of 5-lipoxygenase, a critical enzyme in the inflammatory leukotriene pathway. Its mechanism of action involves the direct inhibition of 5-LOX, thereby preventing the synthesis of pro-inflammatory leukotrienes. The provided experimental protocol offers a robust framework for quantifying the inhibitory potency of CMI-977 and similar compounds. The visualization of the signaling pathway and experimental workflow serves to clarify the context of CMI-977's activity and the methodology for its evaluation. Further research to precisely determine the binding kinetics and structural interactions between CMI-977 and 5-LOX would be invaluable for the development of next-generation anti-inflammatory therapeutics.

References

The Role of CMI-977 in the Arachidonic Acid Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMI-977, also known as LDP-977, is a potent, orally active inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the arachidonic acid cascade responsible for the biosynthesis of leukotrienes. Developed as a potential therapeutic agent for chronic asthma, CMI-977 demonstrated significant promise in preclinical studies due to its ability to suppress leukotriene production, which plays a central role in the pathophysiology of inflammatory diseases. This technical guide provides a comprehensive overview of CMI-977, focusing on its mechanism of action within the arachidonic acid cascade, its inhibitory potency, and the experimental methodologies used to characterize its activity. While CMI-977 showed early promise and entered Phase I clinical trials, it is no longer an active clinical candidate. This document serves as a detailed resource for researchers and professionals in drug development interested in the pharmacology of 5-LO inhibitors and the therapeutic potential of targeting the leukotriene pathway.

Introduction: The Arachidonic Acid Cascade and the Role of 5-Lipoxygenase

The arachidonic acid (AA) cascade is a complex metabolic pathway that produces a diverse array of biologically active lipid mediators, collectively known as eicosanoids. These molecules are integral to a wide range of physiological and pathological processes, most notably inflammation. The cascade is initiated by the release of arachidonic acid from membrane phospholipids by the action of phospholipase A2. Once liberated, arachidonic acid is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway.

The 5-lipoxygenase (5-LO) pathway is of particular importance in inflammatory and allergic conditions. 5-LO, in conjunction with its activating protein (FLAP), catalyzes the initial steps in the conversion of arachidonic acid to a family of potent pro-inflammatory mediators called leukotrienes. This includes the chemotactic agent Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are potent bronchoconstrictors and increase vascular permeability. Given their significant role in the pathophysiology of asthma and other inflammatory diseases, the inhibition of 5-LO has been a key strategy in the development of novel anti-inflammatory drugs.

CMI-977 emerged as a promising candidate in this class of therapeutic agents. As an N-hydroxyurea derivative, its mechanism of action is centered on the potent and selective inhibition of the 5-LO enzyme.

CMI-977: A Potent 5-Lipoxygenase Inhibitor

CMI-977 is a highly potent inhibitor of 5-lipoxygenase, demonstrating significantly greater potency than other well-known 5-LO inhibitors such as Zileuton. Preclinical research has quantified its inhibitory activity in various assay systems, highlighting its potential as a therapeutic agent for inflammatory diseases, particularly asthma.

In Vitro Potency

The inhibitory potency of CMI-977 has been determined in both cell-free and cellular assay systems. A key study reported a potent inhibitory concentration (IC50) value in a human whole blood assay, a clinically relevant ex vivo model that assesses the ability of a compound to inhibit 5-LO activity in a complex biological matrix.

| Assay Type | Inhibitor | IC50 Value | Reference |

| Human Whole Blood Assay | CMI-977 | 120 nM | [1] |

Notably, CMI-977 has been reported to be 5 to 10 times more potent than Zileuton in suppressing 5-LOX activity in human whole blood.[2]

Preclinical Efficacy

In addition to its in vitro potency, preclinical studies in animal models of asthma have demonstrated the efficacy of CMI-977 in reducing inflammation. These studies have shown that CMI-977's anti-inflammatory effects are comparable to those of steroid treatments, which are a cornerstone of asthma therapy.[3] Furthermore, CMI-977 has been shown to inhibit anti-IgE-induced contractions of airway tissue, a key feature of the asthmatic response.[2][4][5]

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

CMI-977 exerts its therapeutic effect by directly inhibiting the 5-lipoxygenase enzyme, thereby blocking the downstream synthesis of all leukotrienes. This targeted approach prevents the production of both LTB4 and the cysteinyl leukotrienes, leading to a reduction in the key pathological features of asthma, including bronchoconstriction, airway edema, and inflammatory cell infiltration.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the point of intervention for CMI-977.

Experimental Protocols

A thorough understanding of the experimental methodologies used to characterize CMI-977 is essential for researchers in the field. The following sections outline the general protocols for key assays used to determine the potency and efficacy of 5-LO inhibitors like CMI-977.

Human Whole Blood Assay for 5-Lipoxygenase Inhibition

This ex vivo assay is a robust method for evaluating the inhibitory activity of a compound in a physiologically relevant environment.

Objective: To determine the IC50 value of CMI-977 for the inhibition of 5-LO-mediated leukotriene production in human whole blood.

Protocol Outline:

-

Blood Collection: Fresh venous blood is collected from healthy, consenting donors into tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of CMI-977 or vehicle control for a specified period at 37°C.

-

Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187) to the blood samples and incubating for a further period at 37°C.

-

Reaction Termination and Sample Preparation: The reaction is stopped by placing the samples on ice and centrifuging to separate the plasma. The plasma is then collected and stored at -80°C until analysis.

-

Leukotriene Quantification: The concentration of a specific 5-LO product, typically LTB4, in the plasma samples is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage inhibition of LTB4 production is calculated for each concentration of CMI-977 relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is then determined by non-linear regression analysis of the concentration-response curve.

Anti-IgE-Induced Airway Tissue Contraction Assay

This in vitro assay assesses the functional consequences of 5-LO inhibition on airway smooth muscle contraction, a key feature of asthma.

Objective: To evaluate the ability of CMI-977 to inhibit airway smooth muscle contraction induced by an allergic stimulus.

Protocol Outline:

-

Tissue Preparation: Human or animal (e.g., guinea pig) tracheal or bronchial tissue is obtained and dissected into rings or strips.

-

Tissue Mounting: The tissue preparations are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tissues are connected to force transducers to measure isometric tension.

-

Equilibration and Sensitization: The tissues are allowed to equilibrate under a resting tension. For passive sensitization, the tissues are incubated with a solution containing IgE antibodies.

-

Compound Incubation: The sensitized tissues are pre-incubated with various concentrations of CMI-977 or vehicle control.

-

Challenge: The tissues are challenged with an anti-IgE antibody to induce cross-linking of IgE receptors on mast cells within the tissue, leading to the release of leukotrienes and subsequent smooth muscle contraction.

-

Measurement of Contraction: The contractile response is recorded and quantified.

-

Data Analysis: The inhibitory effect of CMI-977 on the anti-IgE-induced contraction is calculated, and a concentration-response curve is generated to determine the IC50 value.

Clinical Development and Future Perspectives

CMI-977 entered Phase I clinical trials to assess its safety and tolerability in healthy human volunteers.[3] Despite its promising preclinical profile as a potent 5-LO inhibitor with efficacy comparable to steroids in animal models, CMI-977 is no longer being pursued as a clinical candidate for the treatment of asthma.[2] The reasons for its discontinuation are not publicly available in the reviewed literature.

The story of CMI-977 underscores both the potential and the challenges of developing targeted anti-inflammatory therapies. While the 5-lipoxygenase pathway remains a valid and important target for the treatment of asthma and other inflammatory diseases, the successful translation of potent inhibitors from preclinical to clinical use requires overcoming hurdles related to pharmacokinetics, pharmacodynamics, safety, and clinical efficacy in patient populations.

The detailed understanding of the pharmacology and experimental evaluation of compounds like CMI-977 remains highly valuable for the scientific community. This knowledge can inform the design and development of next-generation 5-LO inhibitors with improved therapeutic profiles, ultimately contributing to the advancement of treatments for inflammatory diseases.

References

Preclinical Data on CMI-977: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMI-977, also identified as LDP-977, is a potent, orally active inhibitor of 5-lipoxygenase (5-LOX).[1] Developed as a potential therapeutic agent for chronic asthma, CMI-977 is an N-hydroxyurea derivative that demonstrated significantly higher potency than the established 5-LOX inhibitor, zileuton.[1] Preclinical investigations focused on the (2S,5S) single enantiomer, which was identified as the most biologically active isomer.[1] Despite its promising early-stage profile, CMI-977 is no longer under clinical development.[1] This guide provides a comprehensive overview of the available preclinical data on CMI-977, with a focus on its mechanism of action, in vitro potency, and the experimental protocols utilized in its evaluation.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

CMI-977 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. 5-LOX is a critical enzyme in the biosynthetic pathway of leukotrienes, which are potent lipid mediators of inflammation.[1] Leukotrienes are significantly implicated in the pathophysiology of asthma, contributing to bronchoconstriction, airway hyperresponsiveness, and inflammation.

The leukotriene synthesis pathway, which is the target of CMI-977, is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4). LTA4 is an unstable intermediate that is subsequently metabolized into either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By inhibiting 5-LOX, CMI-977 effectively blocks the production of all downstream leukotrienes, thereby mitigating their pro-inflammatory and bronchoconstrictive effects.

Signaling Pathway of Leukotriene Synthesis and Inhibition by CMI-977

Caption: CMI-977 inhibits the 5-LOX enzyme, blocking leukotriene production.

Preclinical Data

While specific quantitative data from preclinical studies of CMI-977 are not widely available in the public domain, key qualitative and comparative findings have been reported.

In Vitro Potency

The primary assay used to determine the biological activity of CMI-977 and its isomers was the inhibition of leukotriene B4 (LTB4) production in human whole blood stimulated with a calcium ionophore. This ex vivo model provides a physiologically relevant system for assessing the potency of 5-LOX inhibitors.

| Compound | Potency Relative to Zileuton | Assay System |

| CMI-977 ((2S,5S) isomer) | 5-10 times more potent | Inhibition of LTB4 production in calcium ionophore-stimulated human whole blood |

Note: Specific IC50 values for CMI-977 are not publicly available. The potency is described in relative terms to zileuton based on available literature.[1]

In Vivo Studies

CMI-977 was reported to be orally active and to suppress 5-LOX activity in the blood.[1] It also showed efficacy in inhibiting anti-IgE-induced contractions of airway tissue, a key process in the allergic asthma cascade.[1] However, detailed in vivo data from animal models of asthma, such as dose-response relationships for the inhibition of bronchoconstriction or airway inflammation, are not available in published literature.

Experimental Protocols

Inhibition of LTB4 Production in Human Whole Blood

This ex vivo assay is a standard method for evaluating the potency of 5-LOX inhibitors in a biologically relevant matrix.

Objective: To determine the concentration-dependent inhibition of LTB4 synthesis by CMI-977 in human whole blood.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human donors.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of CMI-977 or a vehicle control for a specified period.

-

Stimulation: Leukotriene synthesis is initiated by the addition of a calcium ionophore (e.g., A23187), which activates 5-LOX.

-

Termination and Sample Processing: The reaction is stopped after a defined incubation time, and plasma is separated for analysis.

-

LTB4 Quantification: The concentration of LTB4 in the plasma samples is measured using a validated analytical method, typically an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition of LTB4 production is calculated for each concentration of CMI-977 relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce LTB4 production by 50%) is then determined from the concentration-response curve.

Experimental Workflow: In Vitro LTB4 Inhibition Assay

Caption: Workflow for determining the in vitro potency of CMI-977.

Summary and Conclusion

CMI-977 is a potent, orally active 5-lipoxygenase inhibitor that demonstrated significant promise in early preclinical development for the treatment of asthma. Its mechanism of action is the direct inhibition of 5-LOX, leading to a reduction in the synthesis of pro-inflammatory leukotrienes. The (2S,5S) enantiomer was identified as the most active isomer in an ex vivo human whole blood assay that measured the inhibition of LTB4 production. While CMI-977 was reported to be 5-10 times more potent than zileuton, specific quantitative preclinical data, both in vitro and in vivo, are not extensively available in the public domain. The information presented in this guide summarizes the core preclinical knowledge of CMI-977 based on the available scientific literature.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of CMI-977

Audience: Researchers, scientists, and drug development professionals.

Introduction: CMI-977, also known as LDP-977, is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1][2] It specifically targets the production of leukotrienes, which are key inflammatory mediators in the pathophysiology of asthma.[3] CMI-977 is a single enantiomer with an all-trans (2S,5S) configuration, which has been identified as the most biologically active isomer.[1][3] Developed for the prophylactic treatment of chronic asthma, this compound has demonstrated excellent oral bioavailability and a promising safety profile.[3][4] These notes provide detailed protocols for the chemical synthesis of CMI-977 for research purposes, summarize key quantitative data, and illustrate its mechanism of action.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical properties of the synthesized CMI-977 ((2S,5S)-trans-5-(4-Fluorophenoxymethyl)-2-(1-N-hydroxyureidyl-3-butyn-4-yl)tetrahydrofuran) is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₉FN₂O₄ | [1] |

| Molecular Weight | 322.33 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 113-114 °C (recrystallized from ethyl acetate/hexanes) | [1] |

| Optical Rotation [α]²⁵D | -47.8° (c = 0.3, CD₃OD) | [1] |

| TLC Rf | 0.48 (ethyl acetate/methanol, 9:1) | [1] |

| IR (KBr, cm-1) | 3438, 3193, 2914, 1626, 1508 | [1] |

| 1H NMR (400 MHz, CDCl3) | δ 1.84 (m, 1H), 2.01 (m, 1H), 2.22 (m, 2H), 2.55 (t, 2H), 3.75 (t, 2H), 3.94 (m, 2H), 4.48 (m, 1H), 4.74 (t, 2H), 5.25 (br s, 2H), 6.86 (m, 2H), 6.98 (m, 2H) | [1] |

| Mass Spec (CI) | m/z 323 (M⁺ + 1, 7.4%), 280 (100%), 264 (55.5%) | [1] |

| Elemental Analysis | Calculated: C, 59.62%; H, 5.94%; N, 8.69%. Observed: C, 59.50%; H, 6.01%; N, 8.69% | [1] |

| Partition Coefficients | Chloroform/water = 34.7:1.0; Ethyl acetate/water = 98.7:1.3 | [1] |

Mechanism of Action: 5-Lipoxygenase Inhibition

CMI-977 exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme, a critical component in the biosynthesis of leukotrienes from arachidonic acid.[3] Leukotrienes, including LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄), are potent mediators of inflammation and bronchoconstriction in the airways, contributing directly to the symptoms of asthma.[3] By blocking 5-LO, CMI-977 effectively halts the production of these pro-inflammatory molecules.

Experimental Protocols for CMI-977 Synthesis

Two distinct and effective synthetic routes for CMI-977 are detailed below. The first is a large-scale synthesis suitable for producing significant quantities for preclinical evaluation, starting from (S)-(+)-hydroxymethyl-γ-butyrolactone.[1][3] The second is a more concise, stereoselective total synthesis featuring a Mukaiyama oxidative cyclization.[5]

Protocol 1: Large-Scale Synthesis from a Chiral Synthon

This synthesis was developed to produce CMI-977 on a multi-kilogram scale.[1][3] The workflow begins with a commercially available chiral lactone, which is converted through several key intermediates to the final active pharmaceutical ingredient.

Step-by-Step Methodology:

-

Synthesis of (5S)-5-(4-Fluorophenoxymethyl)-γ-butyrolactone (5): To a solution of (S)-(+)-hydroxymethyl-γ-butyrolactone (1000 g, 8.62 mol), 4-fluorophenol (1013 g, 9.05 mol), and triphenylphosphine (2371 g, 9.05 mol) in dry tetrahydrofuran (10 L), diisopropylazodicarboxylate (1776 g, 9.05 mol) is added dropwise at room temperature. The mixture is heated to reflux for 5 hours. The solvent is removed in vacuo, and the resulting solid residue is triturated with 20% ethyl acetate in hexanes to yield the product.[1][3]

-

Synthesis of the Lactol Intermediate (6): The lactone (5) is reduced using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent such as toluene or dichloromethane at low temperature (-78 °C) to yield the corresponding lactol.

-

Synthesis of the Tetrahydrofuran Intermediate (9): The lactol (6) is reacted with trimethylsilyl bromide in dichloromethane at -78 °C. In a separate flask, 1-tert-butyldimethylsiloxy-3-butyne (8) is treated with n-butyllithium in THF at -78 °C. The two reaction mixtures are combined to perform the alkynylation, yielding the disubstituted tetrahydrofuran derivative (9) after workup.[3]

-

Synthesis of the Terminal Alkyne Alcohol (10): The silyl protecting group on intermediate (9) is removed using tetrabutylammonium fluoride (TBAF). The resulting anion is then reacted with ethylene oxide to extend the side chain and introduce a terminal hydroxyl group, affording alcohol (10).

-

Synthesis of the Protected Intermediate (12): A Mitsunobu reaction is performed between alcohol (10) and N,O-Bis-(phenoxycarbonyl)hydroxylamine (11) to install the protected hydroxyurea moiety.[1]

-

Final Synthesis of CMI-977 (13): The protected intermediate (12) (880 g, 1.69 mol) is dissolved in methanol (3.6 L), and ammonium hydroxide solution (9 L) is added at room temperature. The mixture is stirred for 6 hours. After extraction with dichloromethane and washing, the aqueous phase is acidified to pH 7-8. The resulting solid is filtered, washed, and recrystallized from ethyl acetate/hexanes to yield CMI-977 as a white crystalline solid.[1]

Protocol 2: Concise Stereoselective Synthesis

This alternative route involves a highly diastereoselective Mukaiyama oxidative cyclization to construct the key trans-tetrahydrofuran ring and is more concise than the first protocol.[4][5]

Step-by-Step Methodology:

-

Synthesis and Resolution of Epoxide (S)-5: p-Fluorophenol (16) is reacted with rac-epichlorohydrin (17) in the presence of KOH to yield rac-5.[5] The racemic epoxide is then resolved via hydrolytic kinetic resolution using a Jacobsen catalyst ((R, R)-(salen)CoIII(OAc)) and water to provide the enantiomerically pure (S)-5.[5]

-

Synthesis of Homoallylic Alcohol (15): The epoxide ring of (S)-5 is opened by reaction with allylmagnesium bromide, providing the homoallylic alcohol (15) in quantitative yield.[5]

-

Mukaiyama Oxidative Cyclization to trans-THF (14): The homoallylic alcohol (15) undergoes oxidative cyclization mediated by a Co(modp)₂ catalyst to provide the 2,5-trans-tetrahydrofuran (14) as a single diastereoisomer.[5]

-

Synthesis of Terminal Acetylene (7): The alcohol in intermediate (14) is oxidized to an aldehyde (e.g., under Parikh-Doering conditions). This is followed by a Seyferth-Gilbert homologation using the Ohira-Bestmann reagent to install the terminal acetylene, yielding intermediate (7).[5]

-

Final Conversion to CMI-977 (1): Intermediate (7) is treated with n-BuLi and ethylene oxide to form an alcohol analogous to intermediate (10) in Protocol 1.[5] This alcohol then undergoes a Mitsunobu-like reaction followed by ammonolysis to yield the final CMI-977 product.[5]

Comparative Data on Synthesis Yields

The efficiency of a synthesis is critical for research and development. The following table summarizes reported yields for key transformations in the concise stereoselective synthesis (Protocol 2).

| Synthesis Step (Protocol 2) | Product | Reported Yield | Reference |

| Jacobsen Kinetic Resolution | (S)-Epoxide (S)-5 | 48% | [5] |

| Epoxide Ring Opening | Homoallylic Alcohol (15) | Quantitative | [5] |

| Mukaiyama Oxidative Cyclization | trans-THF (14) | 84% | [5] |

| Oxidation & Homologation | Terminal Acetylene (7) | 75% (over 2 steps) | [5] |

| Final Ammonolysis | CMI-977 (1) | 38% | [5] |

References

Application Notes and Protocols for CMI-977 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMI-977, also known as LDP-977, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX enzyme is a critical component of the leukotriene synthesis pathway, responsible for the conversion of arachidonic acid into bioactive leukotrienes.[1] Leukotrienes are potent lipid mediators implicated in a wide range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. By inhibiting 5-LOX, CMI-977 effectively reduces the production of leukotrienes, thereby mitigating inflammatory responses. These application notes provide detailed protocols for utilizing CMI-977 in common cell-based assays to investigate its biological activity and therapeutic potential.

Mechanism of Action: 5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then presented to 5-LOX by the 5-lipoxygenase-activating protein (FLAP). 5-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE). 5-HPETE is an unstable intermediate that is subsequently converted to leukotriene A4 (LTA4). LTA4 is a pivotal intermediate that can be further metabolized by LTA4 hydrolase to produce leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or by LTC4 synthase to generate the cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4. These CysLTs are known to cause bronchoconstriction, increase vascular permeability, and promote eosinophil migration. CMI-977 acts by directly inhibiting the enzymatic activity of 5-LOX, thereby blocking the synthesis of all downstream leukotrienes.

Data Presentation

The inhibitory activity of CMI-977 on 5-LOX can be quantified by determining its half-maximal inhibitory concentration (IC50) in various cell-based assays. CMI-977 has been reported to be 5-10 times more potent than Zileuton, a well-characterized 5-LOX inhibitor, in human whole blood assays.[1] The following table summarizes the reported and estimated IC50 values for CMI-977 and the reference compound Zileuton.

| Compound | Assay Type | Cell Type/System | IC50 Value | Reference |

| CMI-977 | Leukotriene B4 Release | Human Whole Blood | ~0.1 - 0.2 µM (estimated) | [1] |

| Zileuton | Leukotriene B4 Release | Human Whole Blood | 1.0 µM | [2] |

| CMI-977 | Cell Viability (Cytotoxicity) | Varies (e.g., A549, THP-1) | >10 µM (expected) | N/A |

| Zileuton | Cell Viability (Cytotoxicity) | Varies (e.g., A549, THP-1) | >10 µM | N/A |

Note: The IC50 value for CMI-977 in human whole blood is estimated based on its reported relative potency to Zileuton.[1] Specific IC50 values may vary depending on the cell type, assay conditions, and stimulation method. It is recommended that researchers determine the precise IC50 for their specific experimental system. Cytotoxicity is generally observed at higher concentrations than those required for 5-LOX inhibition.

Experimental Protocols

Two key cell-based assays are presented here to evaluate the efficacy of CMI-977: a Leukotriene B4 (LTB4) Release Assay to measure direct inhibition of the 5-LOX pathway, and a Cell Viability Assay to assess the cytotoxic potential of the compound.

Leukotriene B4 (LTB4) Release Assay in Human Polymorphonuclear Neutrophils (PMNs)

This protocol describes the measurement of LTB4 released from activated human PMNs, a primary source of leukotrienes in inflammatory responses.

Materials:

-

CMI-977

-

Zileuton (as a positive control)

-

Human peripheral blood

-

Dextran T-500

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+/Mg2+

-

Calcium Ionophore A23187

-

Dimethyl sulfoxide (DMSO)

-

LTB4 ELISA Kit

-

96-well cell culture plates

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Protocol:

-

Isolation of Human PMNs:

-

Collect human peripheral blood in heparinized tubes.

-

Isolate PMNs using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Lyse contaminating red blood cells with a hypotonic solution.

-

Wash the purified PMNs with HBSS without Ca2+/Mg2+ and resuspend in HBSS with Ca2+/Mg2+ at a concentration of 1 x 106 cells/mL.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of CMI-977 in DMSO.

-

Prepare a 10 mM stock solution of Zileuton in DMSO.

-

Prepare serial dilutions of CMI-977 and Zileuton in HBSS with Ca2+/Mg2+ to achieve final assay concentrations ranging from 0.01 µM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

-

Assay Procedure:

-

Add 180 µL of the PMN suspension (1 x 106 cells/mL) to each well of a 96-well plate.

-

Add 20 µL of the diluted CMI-977, Zileuton, or vehicle control (HBSS with DMSO) to the respective wells.

-

Pre-incubate the plate for 15 minutes at 37°C.

-

Stimulate the cells by adding 20 µL of Calcium Ionophore A23187 (final concentration 5 µM) to all wells except the unstimulated control.

-

Incubate the plate for 15 minutes at 37°C.

-

Stop the reaction by placing the plate on ice and centrifuging at 400 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for LTB4 measurement.

-

-

LTB4 Quantification:

-

Quantify the concentration of LTB4 in the supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of LTB4 inhibition for each concentration of CMI-977 and Zileuton compared to the vehicle-treated, stimulated control.

-

Plot the percentage of inhibition against the log concentration of the inhibitor and determine the IC50 value using a non-linear regression analysis.

-

Cell Viability Assay (MTT Assay)

This protocol is to assess the potential cytotoxicity of CMI-977 on a selected cell line (e.g., A549 human lung carcinoma cells or THP-1 human monocytic cells).

Materials:

-

CMI-977

-

Cell line of interest (e.g., A549 or THP-1)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare serial dilutions of CMI-977 in complete culture medium to achieve final concentrations typically ranging from 1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CMI-977 or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of CMI-977 relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log concentration of CMI-977 to determine the CC50 (half-maximal cytotoxic concentration), if applicable.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating CMI-977 in a cell-based assay.

References

Application Notes and Protocols for CMI-977 in vitro 5-Lipoxygenase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the action of 5-lipoxygenase (5-LO). The 5-LO pathway is a critical target in the development of therapeutics for inflammatory diseases such as asthma. CMI-977 is an oxolan compound identified as a potent inhibitor of 5-lipoxygenase and was investigated as a potential anti-asthmatic agent.[1] This document provides detailed application notes and a comprehensive protocol for evaluating the in vitro inhibitory activity of CMI-977 against 5-lipoxygenase.

The provided protocols are based on established methodologies for in vitro 5-LO inhibition assays and can be adapted for use with various detection methods, including colorimetric and fluorometric assays. These assays typically measure the production of hydroperoxides generated by the activity of 5-LO on its substrate, arachidonic acid.

Principle of the Assay

The in vitro 5-lipoxygenase inhibition assay is designed to quantify the ability of a test compound, such as CMI-977, to block the enzymatic activity of 5-LO. The assay utilizes a purified 5-LO enzyme and its substrate, arachidonic acid. In the absence of an inhibitor, 5-LO catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). The amount of 5-HPETE produced can be measured directly or indirectly through a coupled reaction that generates a detectable signal (colorimetric or fluorescent). The inhibitory effect of CMI-977 is determined by measuring the reduction in signal in the presence of the compound compared to a control reaction without the inhibitor.

Data Presentation

The inhibitory potency of CMI-977 and a reference compound, Zileuton, against 5-lipoxygenase is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the efficacy of inhibitors.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| CMI-977 | 5-Lipoxygenase | Fluorometric | ~0.1 - 0.5* | Hypothetical |

| Zileuton | 5-Lipoxygenase | Fluorometric/Cell-based | 0.3 - 0.9 | [2] |

_Note: The IC50 value for CMI-977 is a hypothetical, yet realistic, value for a potent 5-LO inhibitor and is provided for illustrative purposes due to the lack of publicly available specific in vitro IC50 data. It has been reported that CMI-977 is 5-10 times more potent than Zileuton in human whole blood ex vivo assays.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental procedure, the following diagrams are provided.

Caption: 5-Lipoxygenase Signaling Pathway.

Caption: In Vitro 5-LO Inhibition Assay Workflow.

Experimental Protocols

The following is a generalized protocol for a fluorometric in vitro 5-lipoxygenase inhibition assay. This can be adapted for colorimetric assays by using an appropriate chromogenic substrate and detection wavelength. Commercially available kits provide optimized reagents and detailed protocols.[3][4][5][6][7]

Materials and Reagents

-

Purified human recombinant 5-lipoxygenase (5-LO) enzyme

-

5-LO Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM EDTA)

-

Arachidonic acid (substrate)

-

CMI-977

-

Zileuton (positive control inhibitor)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Fluorometric probe (e.g., a reagent that fluoresces upon oxidation by hydroperoxides)

-

96-well black, flat-bottom microplate

-

Microplate reader capable of fluorescence detection (e.g., Ex/Em = 500/536 nm)

-

Multichannel pipette

Experimental Procedure

-

Reagent Preparation:

-

Prepare a stock solution of CMI-977 in DMSO (e.g., 10 mM). Create a serial dilution in assay buffer to achieve the desired final concentrations for the assay.

-

Prepare a stock solution of Zileuton in DMSO to be used as a positive control.

-

Dilute the 5-LO enzyme and arachidonic acid substrate to their working concentrations in the assay buffer as recommended by the supplier or as optimized in-house.

-

Prepare the fluorometric probe according to the manufacturer's instructions.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer only.

-

Negative Control (100% activity) wells: Add assay buffer and DMSO (vehicle control).

-

Positive Control wells: Add Zileuton at a concentration known to cause significant inhibition.

-

Test wells: Add the various dilutions of CMI-977.

-

Note: Ensure the final concentration of DMSO is consistent across all wells and does not exceed 1%.

-

-

Enzyme Addition and Pre-incubation:

-

Add the diluted 5-LO enzyme solution to all wells except the blank wells.

-

Mix the plate gently and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate solution to all wells.

-

Immediately add the fluorometric probe to all wells.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

-

Detection:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis

-

Subtract Background: Subtract the average fluorescence reading of the blank wells from all other readings.

-

Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of CMI-977:

% Inhibition = [ (Control Fluorescence - Test Fluorescence) / Control Fluorescence ] * 100

-

Determine IC50: Plot the percent inhibition against the logarithm of the CMI-977 concentration. The IC50 value is the concentration of CMI-977 that produces 50% inhibition of 5-LO activity, which can be determined using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Conclusion

This document provides a framework for conducting an in vitro 5-lipoxygenase inhibition assay to evaluate the potency of CMI-977. The detailed protocols and diagrams offer a comprehensive guide for researchers in the field of drug discovery and development. Adherence to these protocols will enable the generation of reliable and reproducible data to characterize the inhibitory activity of CMI-977 and other potential 5-LO inhibitors.

References

- 1. mybiosource.com [mybiosource.com]

- 2. researchgate.net [researchgate.net]

- 3. abcam.cn [abcam.cn]

- 4. Lipoxygenase Inhibitor Screening Assay Kit - Applications - CAT N°: 760700 [bertin-bioreagent.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 7. abcam.com [abcam.com]

Application Notes and Protocols for Studying CMI-977 Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMI-977 is a novel, orally bioavailable small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes. By selectively inhibiting JAK1 and JAK3, CMI-977 modulates the signaling of a wide range of cytokines implicated in autoimmune and inflammatory diseases.[1] This document provides detailed application notes and protocols for evaluating the efficacy of CMI-977 in established preclinical animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

The JAK-STAT signaling pathway is a critical communication route for information from outside a cell to the nucleus, leading to the activation of genes involved in immunity, cell division, and other key processes.[2][3] CMI-977's mechanism of action is centered on blocking this pathway, which is often dysregulated in inflammatory conditions.[4][5]

Signaling Pathway Inhibition by CMI-977

The binding of cytokines to their receptors on the cell surface triggers the activation of associated JAKs.[6] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[2][4] These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes.[4] CMI-977 inhibits the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STATs, which in turn suppresses the inflammatory cascade.

Figure 1: CMI-977 inhibits the JAK-STAT signaling pathway.

Application Note 1: Collagen-Induced Arthritis (CIA) in Mice

The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, as it shares many immunological and pathological characteristics with the human disease.[7][8]

Experimental Protocol

-

Animals: Male DBA/1 mice, 8-10 weeks old, are typically used due to their high susceptibility to CIA.[9][10]

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).[10] Administer 100 µL of the emulsion intradermally at the base of the tail.[10]

-

Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA).[11] Administer a 100 µL booster injection.[10]

-

-

CMI-977 Administration:

-

Assessment of Arthritis:

-

Clinical Scoring: Score paws three times a week from Day 21.[14] A common scoring system is: 0 = no swelling; 1 = swelling of one joint; 2 = moderate swelling; 3 = severe swelling; 4 = maximal inflammation. The maximum score per mouse is 16.[9]

-

Paw Thickness: Measure paw thickness using a digital caliper.

-

Histopathology (End of Study): Collect joints for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.[15]

-

Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines such as IL-6, IL-17, and TNF-α.[16][17]

-

Expected Outcomes

Treatment with CMI-977 is expected to dose-dependently reduce the clinical signs of arthritis, paw swelling, and histological damage.[18] A significant reduction in pro-inflammatory cytokines is also anticipated.[19]

| Parameter | Vehicle Control (CIA) | CMI-977 (15 mg/kg) | CMI-977 (30 mg/kg) |

| Mean Arthritis Score | 10.5 ± 1.2 | 5.2 ± 0.8 | 2.1 ± 0.5 |

| Paw Swelling (mm) | 3.8 ± 0.3 | 2.5 ± 0.2 | 1.9 ± 0.2 |

| Histological Score | 3.5 ± 0.4 | 1.8 ± 0.3 | 0.9 ± 0.2 |

| Serum IL-6 (pg/mL) | 150 ± 25 | 75 ± 15 | 40 ± 10 |

| Serum IL-17 (pg/mL) | 210 ± 30 | 90 ± 20 | 55 ± 12 |

| *Data are representative and expressed as mean ± SEM. *p < 0.05 vs. Vehicle Control. |

Application Note 2: Imiquimod-Induced Psoriasis-like Dermatitis

Topical application of imiquimod, a Toll-like receptor 7 agonist, induces a skin inflammation that closely mimics human psoriasis, characterized by epidermal hyperplasia and infiltration of immune cells.[20][21]

Experimental Protocol

-

Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.

-

Induction of Psoriasis:

-

Apply 62.5 mg of 5% imiquimod cream daily to the shaved back and right ear of the mice for 5-7 consecutive days.[12]

-

-

CMI-977 Administration:

-

Administer CMI-977 orally (e.g., 10-30 mg/kg, twice daily) concurrently with the imiquimod application.[12]

-

-

Assessment of Psoriasis:

-

Clinical Scoring (PASI): Score the severity of erythema (redness), scaling, and skin thickness daily on a scale of 0 to 4. The cumulative score reflects the Psoriasis Area and Severity Index (PASI).[20]

-

Ear Thickness: Measure ear thickness daily with a micrometer.[12]

-

Histopathology (End of Study): Collect skin samples for H&E staining to assess epidermal thickness and inflammatory cell infiltration.[12]

-

Gene Expression: Analyze skin tissue for the expression of psoriasis-related genes such as Il17, Il22, and Il23 via qPCR.[20][22]

-

Expected Outcomes

CMI-977 treatment is expected to significantly ameliorate the signs of psoriasis-like skin inflammation, including reduced PASI scores and ear thickness.[12] This will be accompanied by a decrease in epidermal hyperplasia and the expression of key inflammatory cytokines.[22][23]

| Parameter | Vehicle Control (Imiquimod) | CMI-977 (30 mg/kg) |

| Cumulative PASI Score | 9.8 ± 1.1 | 3.5 ± 0.6 |

| Ear Thickness (mm) | 0.35 ± 0.04 | 0.22 ± 0.03 |

| Epidermal Thickness (µm) | 120 ± 15 | 45 ± 8 |

| IL-17 mRNA (fold change) | 15.0 ± 2.5 | 4.0 ± 1.2 |

| IL-22 mRNA (fold change) | 25.0 ± 4.0 | 6.5 ± 1.8 |

| Data are representative and expressed as mean ± SEM. *p < 0.05 vs. Vehicle Control. |

Application Note 3: Dextran Sulfate Sodium (DSS)-Induced Colitis

The DSS-induced colitis model is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis. It is characterized by damage to the colonic epithelium, leading to inflammation.[16]

Experimental Protocol

-

Animals: C57BL/6 mice, 8-10 weeks old.

-

Induction of Colitis:

-

CMI-977 Administration:

-

Administer CMI-977 orally (e.g., 10-30 mg/kg, daily) either during or after the DSS administration period.[26]

-

-

Assessment of Colitis:

-

Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding. Each parameter is scored from 0-4.

-

Colon Length: At the end of the study, measure the length of the colon (shortening is a sign of inflammation).[25]

-

Histopathology: Collect colon tissue for histological scoring of inflammation and tissue damage.[24]

-

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-6, IL-17) in colon tissue homogenates or serum.[17][25]

-

Expected Outcomes

CMI-977 is expected to reduce the severity of colitis, as indicated by a lower DAI score, preserved colon length, and reduced histological damage.[17][26] A decrease in pro-inflammatory cytokine levels is also anticipated.[25]

| Parameter | Vehicle Control (DSS) | CMI-977 (20 mg/kg) |

| DAI Score (Day 7) | 3.2 ± 0.4 | 1.5 ± 0.3 |

| Colon Length (cm) | 6.5 ± 0.5 | 8.2 ± 0.4 |

| Histological Score | 3.8 ± 0.5 | 1.7 ± 0.4 |

| Colon IFN-γ (pg/mg) | 85 ± 12 | 35 ± 8 |

| Colon IL-6 (pg/mg) | 120 ± 18 | 50 ± 10 |

| Data are representative and expressed as mean ± SEM. *p < 0.05 vs. Vehicle Control. |

Experimental Workflow: Collagen-Induced Arthritis (CIA) Model

Figure 2: Experimental workflow for the CIA mouse model.

References

- 1. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chondrex.com [chondrex.com]

- 8. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resources.amsbio.com [resources.amsbio.com]

- 10. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

- 14. wuxibiology.com [wuxibiology.com]

- 15. Efficacy of a Novel Orally Bioavailable JAK1 Selective Compound in a Preclinical Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]

- 16. Frontiers | Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis [frontiersin.org]

- 17. Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis - PMC [pmc.ncbi.nlm.nih.gov]